2-((3-(2-chlorophenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl)oxy)-N-cyclohexylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((3-(2-chlorophenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl)oxy)-N-cyclohexylacetamide is a synthetic organic compound with a complex structure It features a chromenone core substituted with a chlorophenoxy group, a trifluoromethyl group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-(2-chlorophenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl)oxy)-N-cyclohexylacetamide typically involves multiple steps:
Formation of the Chromenone Core: The chromenone core can be synthesized via a condensation reaction between a suitable phenol derivative and an appropriate diketone under acidic conditions.
Introduction of the Chlorophenoxy Group: The chlorophenoxy group is introduced through a nucleophilic aromatic substitution reaction, where a chlorophenol reacts with the chromenone intermediate.
Addition of the Trifluoromethyl Group: The trifluoromethyl group can be added using a trifluoromethylating agent such as trifluoromethyl iodide in the presence of a base.
Formation of the Acetamide Moiety: The final step involves the reaction of the intermediate with N-cyclohexylacetamide under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy and chromenone moieties.
Reduction: Reduction reactions can occur at the carbonyl groups, potentially converting them to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorophenoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Products may include quinones or carboxylic acids.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, the compound may be studied for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets such as enzymes or receptors.
Medicine
In medicinal chemistry, the compound could be investigated for its potential therapeutic properties. Its ability to interact with biological targets makes it a candidate for drug development, particularly in areas such as anti-inflammatory or anticancer research.
Industry
In industry, the compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 2-((3-(2-chlorophenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl)oxy)-N-cyclohexylacetamide exerts its effects would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the chromenone core can interact with various biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-chlorophenoxy)-N’-(2-(trifluoromethyl)benzylidene)acetohydrazide
- 2-(2,3-dichlorophenoxy)-N’-(2-(trifluoromethyl)benzylidene)acetohydrazide
Uniqueness
Compared to similar compounds, 2-((3-(2-chlorophenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl)oxy)-N-cyclohexylacetamide is unique due to its specific combination of functional groups. The presence of the chromenone core, trifluoromethyl group, and acetamide moiety provides a distinct set of chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C24H21ClF3NO5 |
---|---|
Molecular Weight |
495.9 g/mol |
IUPAC Name |
2-[3-(2-chlorophenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxy-N-cyclohexylacetamide |
InChI |
InChI=1S/C24H21ClF3NO5/c25-17-8-4-5-9-18(17)33-22-21(31)16-11-10-15(12-19(16)34-23(22)24(26,27)28)32-13-20(30)29-14-6-2-1-3-7-14/h4-5,8-12,14H,1-3,6-7,13H2,(H,29,30) |
InChI Key |
QSNPLEVZSIVADC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)COC2=CC3=C(C=C2)C(=O)C(=C(O3)C(F)(F)F)OC4=CC=CC=C4Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.